1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride
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Overview
Description
1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride is a compound that features a pyrrolidine ring, a pyrimidine ring, and a methylsulfanyl group
Preparation Methods
The synthesis of 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine and methylsulfanyl groups. One common synthetic route includes:
Chemical Reactions Analysis
1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidin-2,5-diones. These compounds share the pyrrolidine ring but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the pyrimidine and methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15ClN4S |
---|---|
Molecular Weight |
246.76 g/mol |
IUPAC Name |
1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H14N4S.ClH/c1-14-8-2-4-11-9(12-8)13-5-3-7(10)6-13;/h2,4,7H,3,5-6,10H2,1H3;1H |
InChI Key |
DVEMAVKWIMLDHF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC=C1)N2CCC(C2)N.Cl |
Origin of Product |
United States |
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